molecular formula C6H3ClFNO B1585724 2-Chloro-3-fluoro-4-formylpyridine CAS No. 329794-28-7

2-Chloro-3-fluoro-4-formylpyridine

Cat. No.: B1585724
CAS No.: 329794-28-7
M. Wt: 159.54 g/mol
InChI Key: RWSUDYQQHLWWDK-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-formylpyridine is a heterocyclic organic compound with the molecular formula C6H3ClFNO. This compound is characterized by the presence of a chlorine atom at the second position, a fluorine atom at the third position, and a formyl group at the fourth position of the pyridine ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-formylpyridine typically involves the halogenation and formylation of pyridine derivatives. One common method includes the reaction of 2-chloro-3-fluoropyridine with a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete formylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: 2-Chloro-3-fluoro-4-pyridinecarboxylic acid.

    Reduction: 2-Chloro-3-fluoro-4-hydroxypyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-fluoro-4-formylpyridine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the development of bioactive compounds and enzyme inhibitors.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-formylpyridine is largely dependent on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The formyl group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways.

Comparison with Similar Compounds

  • 2-Chloro-3-fluoropyridine
  • 2-Chloro-4-formylpyridine
  • 3-Fluoro-4-formylpyridine

Comparison: 2-Chloro-3-fluoro-4-formylpyridine is unique due to the simultaneous presence of chlorine, fluorine, and formyl groups on the pyridine ring This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations

Properties

IUPAC Name

2-chloro-3-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSUDYQQHLWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376773
Record name 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329794-28-7
Record name 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-fluoropyridine-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (2-chloro-3-fluoro-pyridin-4-yl)-methanol (0.9 g, 5.76 mmol) and activated MnO2 (5.76 g, 66.2 mmol) in CH2Cl2 was stirred at RT overnight. The solid was filtered off and washed with CH2Cl2, and the filtrate was concentrated under mildly reduced pressure to afford the title compound as a colorless liquid. MS (LC/MS): 191.0 [M+MeOH]+; tR (HPLC conditions b): 2.02 min.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5.76 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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